molecular formula C9H5Cl2IO B13860544 4,7-Dichloro-2-(iodomethyl)-1-benzofuran

4,7-Dichloro-2-(iodomethyl)-1-benzofuran

Katalognummer: B13860544
Molekulargewicht: 326.94 g/mol
InChI-Schlüssel: FGZMXYOJAAMUKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dichloro-2-(iodomethyl)-1-benzofuran is a chemical compound with the molecular formula C8H4Cl2INO It is a derivative of benzofuran, characterized by the presence of chlorine and iodine atoms attached to the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-(iodomethyl)-1-benzofuran typically involves the iodination of 4,7-dichloro-1-benzofuran. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dichloro-2-(iodomethyl)-1-benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

4,7-Dichloro-2-(iodomethyl)-1-benzofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,7-Dichloro-2-(iodomethyl)-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,7-Dichloroquinoline: A compound with similar structural features but different functional groups.

    4,7-Dichloro-2-methylquinoline: Another related compound with a methyl group instead of an iodomethyl group.

Uniqueness

4,7-Dichloro-2-(iodomethyl)-1-benzofuran is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities compared to its analogs. The iodomethyl group, in particular, allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C9H5Cl2IO

Molekulargewicht

326.94 g/mol

IUPAC-Name

4,7-dichloro-2-(iodomethyl)-1-benzofuran

InChI

InChI=1S/C9H5Cl2IO/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-3H,4H2

InChI-Schlüssel

FGZMXYOJAAMUKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1Cl)C=C(O2)CI)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.